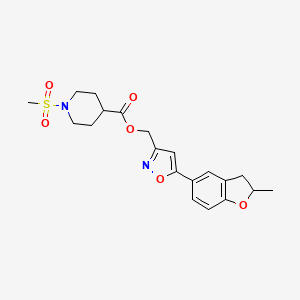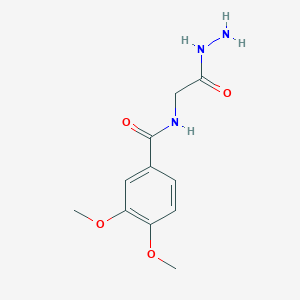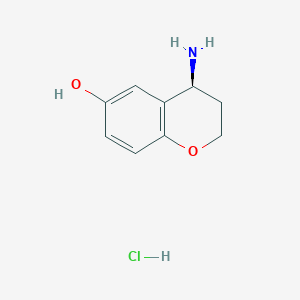![molecular formula C11H18ClNO2 B2885310 Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride CAS No. 2087-33-4](/img/structure/B2885310.png)
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a chemical compound with the CAS Number: 2087-35-6 . It has a molecular weight of 217.7 and is typically in solid form . It is used for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-methoxyphenoxy)-N-methylethanamine hydrochloride . The InChI code is 1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9 (10)12-2;/h3-6,11H,7-8H2,1-2H3;1H .Physical And Chemical Properties Analysis
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a solid .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride's environmental impact, particularly concerning endocrine-disrupting effects, has been extensively studied. Cummings (1997) highlights the potential hazards of chemicals with estrogenic activity, like Methoxychlor, to development and reproduction, providing a basis for understanding the environmental persistence and bioactivity of related compounds (Cummings, 1997). Additionally, Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates, derivatives similar in structure and activity to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, outlining their persistence and bioaccumulation potential (Ying, Williams, & Kookana, 2002).
Pharmacokinetics and Metabolic Pathways
Understanding the metabolic fate and pharmacokinetics of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is crucial for assessing its therapeutic potential and environmental impact. Breyer-Pfaff (2004) provides insights into the oxidative metabolism of Amitriptyline, a compound with a similar ethylamine structure, highlighting the complexity of metabolic pathways that could apply to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride as well (Breyer-Pfaff, 2004).
Bioavailability and Bioefficacy of Phenolic Compounds
The bioavailability and bioefficacy of phenolic compounds, including derivatives of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, are significant in understanding their biological activities and potential health benefits. Manach et al. (2005) review the bioavailability of polyphenols, providing a framework for assessing how Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and its derivatives might be absorbed, metabolized, and exert effects in biological systems (Manach, Williamson, Morand, Scalbert, & Rémesy, 2005).
Antioxidant Properties and Applications
The antioxidant properties of phenolic compounds are well-documented, with implications for reducing oxidative stress and preventing chronic diseases. Huang, Ou, and Prior (2005) discuss the chemical principles behind antioxidant capacity assays, which could be relevant for evaluating the antioxidant potential of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride derivatives in scientific research and their applications in health and disease management (Huang, Ou, & Prior, 2005).
Toxicological Effects and Safety Evaluations
The toxicological effects of chemical compounds, including Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, are crucial for understanding their safety and environmental impact. Engelhardt (2016) reviews the renal toxicopathology of antisense oligonucleotides, including those with modifications that might relate to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, providing insights into potential nephrotoxicity and safety profiles (Engelhardt, 2016).
Wirkmechanismus
Mode of Action
It is known that the compound contains an amine group, which can interact with various biological targets such as receptors or enzymes .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving amine or phenolic compounds .
Pharmacokinetics
The presence of the amine group and the hydrochloride salt form suggest that the compound may be well-absorbed and distributed in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Specific studies on these aspects are currently lacking .
Eigenschaften
IUPAC Name |
N-ethyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2;/h4-7,12H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJPICYKNVBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)


![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)




![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)

![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)